molecular formula C9H14ClNO B12319390 2-Amino-2-(P-tolyl)ethan-1-OL hcl

2-Amino-2-(P-tolyl)ethan-1-OL hcl

Cat. No.: B12319390
M. Wt: 187.66 g/mol
InChI Key: SXKKIUVSYPXHBT-UHFFFAOYSA-N
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Description

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is an organic compound that features an amino group, a hydroxyl group, and a tolyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride typically involves the reaction of P-tolualdehyde with nitromethane to form a nitroalcohol intermediate. This intermediate is then reduced to the corresponding amino alcohol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(o-tolyl)ethan-1-OL hydrochloride
  • 2-(p-Tolyl)ethylamine
  • ®-2-Amino-2-(p-tolyl)ethan-1-OL

Uniqueness

2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers and analogs, it may exhibit different pharmacological and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-2-(4-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKIUVSYPXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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